Halictine 2

Antimicrobial Peptide Biophysics Membrane Selectivity Structure-Activity Relationship

Native Halictine 2 (P5S sequence) is the mandatory reference scaffold for leishmaniasis SAR: baseline IC50 of 15.52 µM (promastigote) and 4.10 µM (amastigote) enables direct comparison with the P5T analog, which enhances potency and negates hemolysis. In antifungal panels, HAL-2’s sterol-dependent membrane permeabilization (MIC 4–20 µM against Candida spp.) is synergized by octenidine/amphotericin B, making it a defined comparator for ergosterol/sphingolipid studies. For biophysics, published ITC binding constants (10³–10⁴ M⁻¹) and GUV burst kinetics (20–30 µM) support its use as a +4 charged peptide standard. Substitution with HAL-1 or single-residue variants invalidates published thermodynamic and cytotoxicity benchmarks.

Molecular Formula
Molecular Weight
Cat. No. B1576492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHalictine 2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Halictine 2 (HAL-2) – A 12-Residue Cationic Antimicrobial Peptide from Bee Venom with Multi-Kingdom Bioactivity


Halictine 2 (HAL-2; sequence GKWMSLLKHILK-NH₂, CAS 1260654-69-0) is a linear dodecapeptide antimicrobial peptide (AMP) first isolated from the venom of the eusocial bee Halictus sexcinctus [1]. It belongs to the halictine family alongside its structural analog Halictine 1 (HAL-1). With a net charge of +4 and an amphipathic α-helical conformation in membrane-mimetic environments, HAL-2 exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, antifungal activity against Candida spp., antiparasitic activity against Leishmania spp., and cytotoxicity toward certain cancer cell lines [2]. Its small size (12 amino acids, MW ~1453 Da) and venom-derived origin position it as a research tool for membrane-active peptide studies, anti-infective discovery, and cancer cell perturbation investigations [3].

Why Halictine 2 Cannot Be Interchanged with Halictine 1 or Other Bee-Venom Antimicrobial Peptides


Despite sharing a common venom origin and 12-residue length with Halictine 1, Halictine 2 differs in net charge (+4 vs. +3), primary sequence, and specific residue composition, leading to measurably distinct membrane-binding thermodynamics, hemolytic thresholds, and target-organism potency profiles that preclude simple substitution [1]. Within the broader class of hymenopteran venom AMPs—including lasioglossins, melectin, and macropin—each peptide exhibits species-specific antifungal MIC values and differential cancer-cell selectivity, meaning that procurement of a specific halictine peptide is essential when experimental protocols require defined and reproducible biological activity [2]. Furthermore, single-residue modifications such as the Ser5Thr substitution in HAL-2 dramatically alter antiparasitic potency and hemolytic liability, demonstrating that even within the halictine-2 sub-family, precise sequence identity is non-negotiable for outcome reproducibility [3].

Halictine 2 – Comparator-Anchored Quantitative Differentiation Evidence


Halictine 2 vs. Halictine 1 – Distinct Membrane-Binding Energetics and Net Charge

Halictine 2 (net charge +4) and Halictine 1 (net charge +3) exhibit quantitatively distinguishable membrane-binding thermodynamics. Isothermal titration calorimetry (ITC) with POPC:POPG large unilamellar vesicles (LUVs) revealed that HAL-2 binding to 3:1 POPC:POPG membranes proceeds with ΔH_pep = −3.4 kcal/mol, while HAL-1 binding under identical conditions yields ΔH_pep = −6.8 kcal/mol, a twofold greater exothermic response [1]. For 1:1 POPC:POPG membranes, HAL-2 shows ΔH_pep = −5.1 kcal/mol versus HAL-1 at −4.5 kcal/mol. Apparent binding constants for both peptides are on the order of 10³–10⁴ M⁻¹ for anionic membranes and approximately one order of magnitude lower for zwitterionic bilayers, with HAL-1 demonstrating a somewhat stronger overall membrane perturbation effect [2]. These energetic differences, rooted in the distinct primary sequences and charge states, preclude direct functional interchangeability.

Antimicrobial Peptide Biophysics Membrane Selectivity Structure-Activity Relationship

Halictine 2 P5T Analog vs. Native P5S – Single-Residue Substitution Enhances Antileishmanial Potency While Abolishing Hemolysis

The native Halictine 2 sequence (designated P5S, with Ser at position 5) shows anti-leishmanial activity against Leishmania amazonensis promastigotes (IC50 = 15.52 µM) and intracellular amastigotes (IC50 = 4.10 µM) . A single serine-to-threonine substitution at position 5 (P5T analog) significantly enhances this antiparasitic activity, accompanied by a mechanistic shift involving α-helix stabilization, amphipathicity enhancement, pore formation on the promastigote membrane, mitochondrial Ca²⁺ release, loss of mitochondrial membrane potential, ATP depletion, and DNA fragmentation [1]. Critically, the P5T analog exhibits negligible hemolytic activity toward both mouse macrophages and human erythrocytes, in contrast to the native HAL-2 peptide which shows measurable hemolysis (LC50 ~80 µM and IC50 = 78.1 µM against rat erythrocytes) [2]. This demonstrates that the native HAL-2 scaffold is a starting point, and precise sequence specification (native vs. analog) determines both potency and toxicity profiles.

Antiparasitic Peptide Leishmaniasis Peptide Engineering

Halictine 2 Halictine-2 vs. In-Class Bee-Venom Peptides – Divergent Antifungal Potency Across Candida Species

When four synthetic derivatives of Halictine 2 were compared head-to-head against six Candida species (C. albicans, C. krusei, C. glabrata, C. tropicalis, C. parapsilosis, and C. dubliniensis), the observed antifungal activity was both peptide- and species-specific [1]. Within the broader family of hymenopteran venom peptides (including halictines I/II, lasioglossins I/II/III, and melectin), the minimal inhibitory concentrations (MICs) against different Candida species ranged from 4–20 µM, but individual peptide performance varied substantially by species [2]. For example, Halictine 2 specifically shows MIC of 6–7 µM against C. albicans, a value that differs from Halictine 1 and from lasioglossin III analogs [3]. Furthermore, the killing efficacy of halictine-2 derivatives was enhanced by the commercial antimicrobial agent octenidine dihydrochloride and by combination with amphotericin B, whereas pre-treatment with sterol synthesis inhibitors (terbinafine, fluconazole) weakened their efficacy—indicating a sterol-dependent mechanism that may not be shared equally by all in-class peptides [1].

Antifungal Peptide Candida Species-Specific Activity

Halictine 2 – Differential Cytotoxicity Toward Cancer vs. Normal Cells Informs Cell-Based Assay Selection

Halictine 2 exhibits quantifiably differential cytotoxicity across human cell lines. In MTT assays (48 h exposure), HAL-2 shows IC50 values of 12 ± 1 µM against HeLa S3 (cervical adenocarcinoma), 34 µM against CCRF-CEM (T-cell acute lymphoblastic leukemia), and 35 ± 3 µM against SW480 (colon adenocarcinoma) [1]. Against normal (non-cancerous) human umbilical vein endothelial cells (HUVEC), the IC50 is 23 ± 9 µM [2]. This yields a selectivity window that varies by cancer cell type: HeLa S3 cells are approximately 1.9-fold more sensitive than HUVEC (IC50 ratio 23/12), while SW480 cells are approximately 1.5-fold less sensitive than the normal HUVEC baseline (IC50 ratio 23/35). These differences are relevant when benchmarking HAL-2 against other bee-venom peptides such as lasioglossin III, which shows a distinct cell-line selectivity pattern [1]. The most toxic halictine analogs in this study achieved 50% HeLa S3 cell death at concentrations as low as 2.5–10 µM, underscoring that analog selection profoundly impacts the cytotoxicity window [1].

Cancer Cell Cytotoxicity Selectivity Anticancer Peptide

Halictine 2 – Broad-Spectrum Antibacterial Potency with Sharply Differential Anti-Pseudomonal Activity

Halictine 2 demonstrates potent antibacterial activity against common Gram-positive and Gram-negative reference strains. Against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, HAL-2 exhibits MIC values in the range of 0.8–7.7 µM [1]. In contrast, its activity against Pseudomonas aeruginosa is markedly weaker, with an MIC of approximately 45 µM, representing a 6- to 56-fold reduction in potency relative to the more susceptible species [1]. This differential anti-pseudomonal activity is a key distinguishing feature, as certain HAL-1 and HAL-2 analogs with increased net positive charge (achieved through Lys substitution) were specifically designed to improve activity against P. aeruginosa while simultaneously mitigating hemolytic activity—indicating that the native HAL-2 sequence represents a specific point in the activity-toxicity optimization landscape [2]. Among 51 HAL-1 and HAL-2 analogs prepared and tested, the most promising candidates were those with enhanced cationicity [2].

Antibacterial Peptide Gram-Positive Gram-Negative Pseudomonas aeruginosa

Halictine 2 – Hemolytic Liability Defines the Therapeutic Window Relative to Non-Hemolytic Bee-Venom Peptides

Halictine 2 carries a quantifiable hemolytic liability that distinguishes it from certain other hymenopteran venom peptides. HAL-2 exhibits an LC50 of approximately 80 µM and an IC50 of 78.1 µM against rat erythrocytes [1]. This hemolytic activity is classified as 'noticeable' to 'moderate' and contrasts with peptides such as lasioglossin III (Las), which shows no detectable hemolytic activity in comparable assays [2]. The hemolytic threshold is a critical parameter for experimental design: at bacterial MIC levels (0.8–7.7 µM), the selectivity ratio (HC50/MIC) ranges from approximately 10 to 98, indicating a functional but finite therapeutic window. For anticancer applications, where effective concentrations against HeLa S3 cells (IC50 = 12 µM) are closer to the hemolytic threshold (78.1 µM), the selectivity ratio narrows to approximately 6.5-fold [3]. This intermediate hemolytic profile positions HAL-2 between highly hemolytic AMPs (e.g., melittin) and non-hemolytic peptides (e.g., lasioglossin III), making it suitable for applications where moderate membrane activity is desired but where the hemolytic threshold must be explicitly accounted for in concentration-ranging studies [2].

Hemolysis Therapeutic Index Toxicity Peptide Safety

Halictine 2 – Evidence-Supported Research and Procurement Application Scenarios


Antileishmanial Drug Discovery – Screening Native HAL-2 and P5T Analog Against Intracellular Amastigotes

Researchers developing therapies for leishmaniasis should procure Halictine 2 (native P5S sequence, GKWMSLLKHILK-NH₂) as a reference scaffold, alongside the P5T analog, for comparative in vitro testing against L. amazonensis promastigotes and intracellular amastigotes. The native peptide provides baseline IC50 values of 15.52 µM (promastigote) and 4.10 µM (amastigote), while the P5T substitution enables assessment of potency enhancement with concomitant reduction in hemolytic activity to negligible levels . This paired procurement strategy directly supports structure-activity relationship (SAR) studies aimed at optimizing the therapeutic index of halictine-derived antileishmanial candidates, and is grounded in the published observation that P5T induces parasite death via mitochondrial dysfunction and DNA fragmentation without altering host proinflammatory cytokine profiles (TNF-α, IL-6) .

Antifungal Susceptibility Testing with Sterol-Dependency Controls – Halictine 2 Combined with Amphotericin B or Octenidine

Laboratories conducting antifungal susceptibility profiling against Candida species (C. albicans, C. krusei, C. glabrata, C. tropicalis, C. parapsilosis, C. dubliniensis) should use Halictine 2 at concentrations within the 4–20 µM MIC range as a membrane-active comparator peptide, exploiting its established synergy with octenidine dihydrochloride and amphotericin B . Because halictine-2 efficacy is sterol-dependent—reduced by terbinafine and fluconazole pre-treatment and enhanced by myriocin (a sphingolipid synthesis inhibitor)—procurement of HAL-2 enables experiments that probe the role of ergosterol and sphingolipid composition in antifungal peptide susceptibility . This application is uniquely supported by direct experimental evidence that halictines rapidly permeabilize Candida membranes within minutes, causing cytosolic leakage that can be quantitatively monitored via rhodamine 6B efflux, propidium iodide, and DAPI staining .

Membrane Biophysics – Calorimetric and Microscopic Studies of Antimicrobial Peptide-Lipid Interactions

Biophysicists studying AMP-membrane interactions should use Halictine 2 as a well-characterized, small (+4 charged, 12-residue) cationic peptide for isothermal titration calorimetry (ITC) and giant unilamellar vesicle (GUV) microscopy experiments. HAL-2 has published binding constants (10³–10⁴ M⁻¹ for anionic POPC:POPG membranes, ~10-fold lower for zwitterionic POPC), ITC enthalpy values (ΔH_pep = −3.4 to −5.1 kcal/mol depending on lipid composition), and GUV permeabilization/vesicle burst kinetics at defined peptide concentrations (20–30 µM, below the hemolytic LC50 of ~80 µM) . The parallel availability of HAL-1 data from the same experimental system enables direct comparative analysis of charge-state effects (+4 vs. +3) on membrane binding and disruption within a controlled sequence framework . This makes HAL-2 a procurement-ready reference standard for membrane-active peptide characterization pipelines.

Cancer Cell Selectivity Screening – Benchmarking Halictine 2 Against Normal and Tumorigenic Human Cell Lines

Investigators conducting anticancer peptide screening panels should include Halictine 2 as a venom-derived AMP comparator with defined differential cytotoxicity: HeLa S3 IC50 = 12 ± 1 µM, CCRF-CEM IC50 = 34 µM, SW480 IC50 = 35 ± 3 µM, and HUVEC (normal endothelial) IC50 = 23 ± 9 µM, all determined by MTT assay at 48 h . The ~1.9-fold HeLa-to-HUVEC selectivity ratio provides a quantitative benchmark for evaluating whether novel peptide analogs improve cancer-cell selectivity beyond the native HAL-2 scaffold. Researchers should note that the most potent halictine analogs in the same study achieved HeLa S3 IC50 values as low as 2.5–10 µM, indicating a significant analog-dependent dynamic range that can be exploited through rational sequence modification .

Quote Request

Request a Quote for Halictine 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.